Product packaging for Ganglioside GM2(Cat. No.:CAS No. 19600-01-2)

Ganglioside GM2

Cat. No.: B561314
CAS No.: 19600-01-2
M. Wt: 1398.7 g/mol
InChI Key: USMMPBVNWHAJBE-YMEOXFOQSA-N
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Description

Overview of Gangliosides as Glycosphingolipids

Gangliosides are a class of glycosphingolipids, complex lipids characterized by the presence of a ceramide backbone linked to an oligosaccharide chain containing one or more sialic acid residues. wikipedia.orgresearchgate.net This sialic acid component imparts a net negative charge to gangliosides at physiological pH, distinguishing them from other glycosphingolipids. wikipedia.org

The classification of gangliosides is based on the number and position of sialic acid residues in the carbohydrate chain. The nomenclature, such as GM1, GD1a, and GT1b, reflects this diversity. Gangliosides are integral components of the plasma membrane, especially in neuronal cells, where they constitute a significant portion of the lipid content. wikipedia.orgresearchgate.netjst.go.jpmdpi.com They are not merely structural elements but are actively involved in a myriad of biological functions. These include cell signaling, cell-to-cell recognition, adhesion, and the modulation of membrane protein function. wikipedia.orgjst.go.jpcreative-proteomics.com Their oligosaccharide chains extend from the cell surface, acting as recognition points for extracellular molecules and neighboring cells. wikipedia.org

While gangliosides are most abundant in the nervous system, their distribution varies among different types and tissues. jst.go.jpnih.gov Ganglioside GM2 is generally considered a minor component in most tissues, including the brain, under normal physiological conditions. adipogen.comusbio.netcaltagmedsystems.co.ukbiomol.com In the human brain, major gangliosides like GM1, GD1a, GD1b, and GT1b make up about 95% of the total ganglioside content, with GM2 comprising a small fraction of the remaining 5%. nih.gov However, its concentration can be significantly elevated in certain pathological conditions, such as Tay-Sachs and Sandhoff diseases, due to defects in its degradation pathway. adipogen.comusbio.netcaltagmedsystems.co.ukbiomol.combiomol.comcaymanchem.com Studies in mice have shown that the GM2 activator protein, essential for GM2 degradation, is expressed in various tissues, with the highest levels found in the spleen and testis, followed by the brain and kidney. nih.gov Furthermore, altered levels of GM2 have been observed in certain cancers, such as cholangiocarcinoma and breast cancer, and in neurodegenerative disorders like Alzheimer's disease. biomol.comcaymanchem.comkarger.com

Structural Classification and General Biological Significance of Gangliosides

Physiological Context of this compound in Neuronal and Extraneuronal Systems

This compound, despite its relatively low abundance, participates in crucial physiological processes in both the nervous system and other tissues.

Gangliosides, including GM2, are key components of specialized membrane microdomains known as lipid rafts. jst.go.jpcreative-proteomics.comadipogen.comusbio.netcaltagmedsystems.co.ukbiomol.comnih.gov These rafts are dynamic assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for signal transduction and membrane trafficking. creative-proteomics.comnih.gov The long, saturated hydrocarbon chains of the ceramide portion of gangliosides favor their partitioning into these ordered domains. nih.gov Within lipid rafts, gangliosides can influence membrane fluidity and the clustering of signaling molecules, thereby modulating cellular responses to external stimuli. mdpi.comcreative-proteomics.com The organization of gangliosides within these rafts is not uniform, with some being centrally located and less mobile, while others at the periphery have more conformational freedom. nih.gov Increased levels of GM1 and GM2 have been found in lipid rafts isolated from the brains of individuals with Alzheimer's disease, suggesting a potential role in the disease's pathology. mdpi.comkarger.com

The oligosaccharide portions of gangliosides, extending from the cell surface, are crucial for cell-cell recognition and adhesion. wikipedia.orgjst.go.jpnih.gov They can act as receptors for extracellular molecules and mediate interactions between adjacent cells. wikipedia.org This function is vital for processes such as immune responses and embryonic development. creative-proteomics.com For instance, gangliosides are involved in the initial attachment of neutrophils to blood vessel walls during inflammation. nih.gov While specific roles for GM2 in many of these processes are still under investigation, studies have shown that different T-cell subsets require distinct ganglioside profiles for their activation, with CD8+ T-cells being dependent on GM2/GD2 synthase expression. pnas.org Furthermore, research has indicated that certain gangliosides can inhibit fibronectin-mediated cell adhesion to collagen, with GM2 showing some inhibitory effect. pnas.org In the context of cancer, the expression of specific gangliosides on tumor cells can influence their interaction with the surrounding environment and their metastatic potential. adipogen.comcaltagmedsystems.co.ukbiomol.comresearchgate.net

Properties

CAS No.

19600-01-2

Molecular Formula

C68H123N3O26

Molecular Weight

1398.7 g/mol

IUPAC Name

(2R,4R,5S,6S)-5-acetamido-2-[[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1

InChI Key

USMMPBVNWHAJBE-YMEOXFOQSA-N

Appearance

Unit:500 µgPurity:98+%Physical solid

Origin of Product

United States

Biosynthesis and Metabolism of Ganglioside Gm2

Biosynthetic Pathways of Ganglioside GM2

The synthesis of this compound is a multi-step process that occurs within the endoplasmic reticulum and Golgi apparatus. nih.govbeilstein-journals.org This process involves the sequential addition of monosaccharides to a ceramide base, catalyzed by a series of specific enzymes. beilstein-journals.org

Enzymatic Steps in this compound Synthesis from Precursors

The biosynthesis of this compound begins with the formation of ceramide in the endoplasmic reticulum. mdpi.comjneurosci.org The subsequent glycosylation steps take place in the Golgi apparatus. nih.govjneurosci.org The primary precursor for the synthesis of more complex gangliosides, including GM2, is ganglioside GM3. mdpi.com The synthesis of GM2 from GM3 involves the action of the enzyme β-1,4-N-acetylgalactosaminyl transferase (GM2/GD2 synthase). mdpi.combiorxiv.org This enzyme facilitates the transfer of an N-acetylgalactosamine (GalNAc) residue to the GM3 structure. mdpi.com

The general pathway for the synthesis of gangliosides can be summarized as follows:

Ceramide Synthesis: Occurs in the endoplasmic reticulum. nih.govjneurosci.org

Glucosylceramide Formation: The first sugar, glucose, is added to ceramide. nih.gov

Lactosylceramide (B164483) (LacCer) Synthesis: A galactose residue is added to glucosylceramide. google.com

GM3 Synthesis: A sialic acid molecule is added to lactosylceramide by an α2,3-sialyltransferase. google.com

GM2 Synthesis: An N-acetylgalactosamine (GalNAc) residue is transferred to GM3 by GM2/GD2 synthase. mdpi.combiorxiv.org

PrecursorEnzymeProduct
CeramideUDP-glucose:ceramide glucosyltransferaseGlucosylceramide
GlucosylceramideLactosylceramide synthaseLactosylceramide
Lactosylceramideα2,3-SialyltransferaseGanglioside GM3
Ganglioside GM3β-1,4-N-acetylgalactosaminyl transferase (GM2/GD2 synthase)This compound

Role of Specific Glycosyltransferases in this compound Formation

The key enzyme responsible for the final step in GM2 synthesis is β-1,4-N-acetylgalactosaminyl transferase , also known as GM2/GD2 synthase or B4GALNT1 . mdpi.combiorxiv.org This enzyme is a type II integral membrane protein located in the Golgi apparatus. ebi.ac.uk It catalyzes the transfer of N-acetylgalactosamine (GalNAc) from the donor substrate, UDP-GalNAc, to the terminal galactose residue of the precursor ganglioside GM3. biorxiv.org The formation of an enzyme complex between GM2/GD2 synthase and other glycosyltransferases, such as galactosyltransferase II, is thought to facilitate the efficient sequential synthesis of complex gangliosides. ebi.ac.uk

Catabolism and Degradation of this compound

The breakdown of this compound occurs in the lysosomes, which are cellular organelles responsible for the degradation of macromolecules. medlink.com This process is crucial for maintaining cellular homeostasis, and its disruption leads to the accumulation of GM2, resulting in severe neurodegenerative disorders known as GM2 gangliosidoses. nih.govnih.gov

Enzymatic Hydrolysis of this compound

The catabolism of this compound is primarily achieved through the enzymatic hydrolysis of its terminal N-acetylgalactosamine (GalNAc) residue. nih.govyoutube.com This reaction is catalyzed by the lysosomal enzyme β-hexosaminidase A (Hex A) and requires the assistance of a small lipid-binding protein called the GM2 activator protein (GM2AP). nih.govcam.ac.uk

The β-hexosaminidases are a group of lysosomal enzymes that exist as different isoenzymes formed by the dimerization of α and β subunits: Hex A (αβ), Hex B (ββ), and Hex S (αα). mdpi.comnih.gov While both Hex A and Hex B can hydrolyze various substrates containing terminal N-acetylglucosamine or N-acetylgalactosamine residues, only Hex A is capable of hydrolyzing the N-acetylgalactosamine from the this compound. mdpi.comnih.gov Hex B, being a homodimer of β subunits, lacks the specific structural features required to act on the GM2/GM2AP complex. mhmedical.com

IsoenzymeSubunit CompositionFunction in GM2 DegradationOther Substrates
Hex A αβHydrolyzes the terminal N-acetylgalactosamine from GM2. mdpi.comnih.govGlycosaminoglycans, glycolipids, glycoproteins. mdpi.com
Hex B ββNot directly involved in GM2 degradation. mhmedical.comGlycosaminoglycans, glycolipids, glycoproteins. mdpi.com
Hex S ααMinor role, can degrade GM2 to some extent. mdpi.comGlycosaminoglycans, sulfated glycolipids. mdpi.com

The degradation of the membrane-bound this compound by the soluble lysosomal enzyme Hex A is a complex process that necessitates the involvement of the GM2 activator protein (GM2AP) . cam.ac.ukprospecbio.com GM2AP acts as a lipid transport protein that extracts GM2 from the lysosomal membrane and presents it to Hex A for hydrolysis. mdpi.comoup.com

The proposed mechanism involves the following steps:

Binding and Extraction: The GM2AP binds to the GM2 ganglioside embedded in the intralysosomal vesicles. youtube.comnih.gov

Solubilization: GM2AP lifts the GM2 molecule from the membrane, forming a soluble GM2/GM2AP complex. oup.com

Presentation to Hex A: This soluble complex then interacts with Hex A. oup.com The α-subunit of Hex A has a specific binding site for the GM2/GM2AP complex. researchgate.net

Hydrolysis: Hex A catalyzes the cleavage of the terminal N-acetylgalactosamine residue from GM2, resulting in the formation of ganglioside GM3 and a free N-acetylgalactosamine molecule. youtube.comnih.gov

The crystal structure of Hex A has revealed that only the active site of the α-subunit is capable of hydrolyzing GM2. This is due to the presence of a flexible loop and specific amino acid residues (αAsn423 and αArg424) that are crucial for binding the GM2 activator protein and the sialic acid residue of GM2, respectively. researchgate.net The β-subunit lacks these key features and is therefore unable to efficiently cleave GM2. researchgate.net

Role of β-Hexosaminidase Isoenzymes (HexA, HexB)

Function of the GM2 Activator Protein (GM2AP) in Catabolism

The catabolism of this compound is a critical process that relies on the coordinated action of the lysosomal enzyme β-hexosaminidase A (HexA) and an essential cofactor, the GM2 activator protein (GM2AP). nih.govresearchgate.netresearchgate.net GM2AP is a small, nonenzymatic glycolipid transport protein that is indispensable for the degradation of GM2. acs.orggenecards.org Its primary role is to overcome the steric hindrance and phase-separation challenge posed by the membrane-embedded nature of its lipid substrate, GM2. plos.orglimes-institut-bonn.de GM2AP facilitates the interaction between the water-soluble HexA enzyme and its lipid substrate, which is anchored within the intralysosomal membranes. nih.govresearchgate.net A functional deficiency in the GM2A gene, which encodes the GM2AP, prevents this vital interaction and leads to the accumulation of GM2 ganglioside in neuronal cells, causing a fatal neurodegenerative lysosomal storage disorder known as the AB variant of GM2 gangliosidosis. nih.govmedlink.com

Substrate Presentation and Interaction with β-Hexosaminidase A

The degradation of GM2 ganglioside to GM3 ganglioside requires the hydrolytic removal of its terminal N-acetyl-D-galactosamine (GalNAc) residue. plos.orgnih.gov However, because GM2 is an amphipathic molecule embedded within the lipid bilayer of intralysosomal vesicles, its carbohydrate portion is not readily accessible to the active site of the soluble HexA enzyme. plos.orglimes-institut-bonn.de The GM2 activator protein resolves this issue by functioning as a substrate-specific cofactor and lipid transfer protein. nih.govwikipedia.orgmdpi.com

The mechanism involves several key steps:

Extraction: GM2AP binds to the lysosomal membrane and extracts a single molecule of GM2 from the lipid environment. nih.govuniprot.orgcsic.es

Complex Formation: It then forms a water-soluble 1:1 stoichiometric complex with the GM2 ganglioside. nih.gov This GM2-GM2AP complex, rather than the free ganglioside, is considered the true substrate for the enzyme. nih.gov

Presentation and Catalysis: GM2AP presents this complex to HexA, specifically interacting with the α-subunit of the enzyme. researchgate.netnih.gov This interaction correctly orients the terminal GalNAc residue of GM2 into the catalytic site of the α-subunit, allowing for hydrolysis to occur. nih.gov This process involves the formation of a transient quaternary complex consisting of HexA, GM2AP, and the GM2 substrate. nih.gov

Product Release: Following the cleavage of the GalNAc residue to yield ganglioside GM3, the quaternary complex dissociates. GM2AP then releases the product, GM3, at the membrane surface and is free to bind another molecule of GM2, thus completing the catalytic cycle. nih.gov

The interaction is highly specific. Structural models and mutagenesis studies have identified that specific loop structures, which are present only in the α-subunit of HexA, are critical for binding the GM2AP-GM2 complex. researchgate.netnih.gov The β-subunit of hexosaminidase lacks these crucial loops, which explains why the HexB isozyme (a ββ homodimer) cannot hydrolyze GM2, restricting this function to the heterodimeric HexA. nih.gov

Influence of Membrane Lipids and Cholesterol on GM2AP Activity

Key findings from research include:

Anionic Lipids: The presence of anionic phospholipids (B1166683), particularly bis(monoacylglycero)phosphate (BMP), which is enriched in late endosomes and lysosomes, significantly stimulates GM2 hydrolysis. nih.govencyclopedia.pubmdpi.com These negatively charged lipids are thought to enhance the recruitment of the cationic GM2AP to the membrane surface, thereby facilitating the extraction of GM2. encyclopedia.pubmdpi.com

Cholesterol and Sphingomyelin (B164518): Conversely, lipids that stabilize plasma membranes, such as cholesterol and sphingomyelin (SM), are potent inhibitors of GM2 degradation. nih.govencyclopedia.pubmdpi.com High concentrations of cholesterol within the membrane impede both the hydrolysis of GM2 and the general lipid mobilization function of GM2AP. nih.gov Similarly, the presence of SM in membranes reduces the rate of GM2 hydrolysis. nih.govnih.gov

Degradation Products: Interestingly, the degradation products of other lysosomal metabolic pathways act as stimulators. Ceramide (the product of SM degradation by acid sphingomyelinase), diacylglycerol, and fatty acids all enhance GM2 catabolism. nih.govnih.govresearchgate.net The conversion of the inhibitory SM to the stimulatory ceramide within the lysosome suggests a tightly regulated local environment that promotes efficient lipid turnover. nih.gov In contrast, cationic sphingoid bases like sphingosine (B13886) and sphinganine (B43673) inhibit GM2 hydrolysis. nih.govresearchgate.net

The table below summarizes the observed effects of various membrane lipids on the GM2AP-assisted hydrolysis of this compound.

Lipid ClassSpecific Lipid ExampleEffect on GM2 HydrolysisReference
Anionic PhospholipidsBis(monoacylglycero)phosphate (BMP)Stimulation nih.govencyclopedia.pubmdpi.com
SterolsCholesterolInhibition encyclopedia.pubnih.govmdpi.com
SphingolipidsSphingomyelin (SM)Inhibition nih.govnih.gov
Ceramide (Cer)Stimulation nih.govnih.gov
Other Lysosomal LipidsDiacylglycerol (DAG)Stimulation nih.gov
Lysophosphatidylcholine (lyso-PC)Stimulation nih.govresearchgate.net
Fatty AcidsStimulation nih.gov
Cationic Sphingoid BasesSphingosine (So)Inhibition nih.govresearchgate.net
Sphinganine (Sa)Inhibition nih.govresearchgate.net
Role of GM2AP in Lipid Extraction from Membranes

The fundamental function of GM2AP is to act as a "lipid solubilizer" or "liftase," making membrane-bound lipids available to soluble enzymes. acs.orgcsic.es Structural studies have revealed that the GM2AP possesses a unique tertiary structure, characterized as a β-cup, which creates a deep and spacious hydrophobic pocket. acs.orgoup.com

This hydrophobic cavity is perfectly sized to accommodate the lipid portion (ceramide) of the this compound. mdpi.comoup.com The process of extraction is thought to be initiated by a flexible hydrophobic loop located at the rim of the cavity, which inserts into the membrane to engage the lipid. oup.com Once the ceramide anchor of GM2 is sequestered within the protein's hydrophobic interior, the hydrophilic glycan headgroup is left exposed to the aqueous lysosomal environment. mdpi.com This reorientation is the critical step that allows the glycan chain to be recognized and bound by the active site of HexA. mdpi.com

While its physiological role is most clearly defined for GM2, in vitro evidence demonstrates that GM2AP has the capacity to bind and transfer a variety of other lipids. acs.org It has been shown to interact with and facilitate the inter-vesicular transfer of other gangliosides, phospholipids like phosphatidylcholine, and platelet-activating factor, suggesting it may have a broader, albeit less characterized, role in general lipid transport within the lysosome. acs.orgrcsb.orgresearchgate.net

Resistance of Sialic Acid Residue in this compound to Hydrolysis

A key structural feature of this compound is the presence of a sialic acid (N-acetylneuraminic acid or Neu5Ac) residue linked to the internal galactose of the glycan chain. This particular sialic acid is remarkably resistant to cleavage by both acid hydrolysis and the action of sialidase enzymes. nih.gov This is in stark contrast to the terminal sialic acids found on other gangliosides, such as GM3, which are readily hydrolyzed. nih.gov

Research indicates that this resistance stems from a specific intramolecular interaction. Evidence from chemical modification and spectroscopic studies supports the existence of a hydrogen bond between the carboxyl group of the sialic acid and the adjacent N-acetylgalactosamine (GalNAc) residue. nih.gov This hydrogen bond is believed to create a conformation that sterically shields the sialic acid linkage, preventing sialidase enzymes from accessing it. nih.gov

Paradoxically, while this sialic acid is protected from direct hydrolysis, its presence is absolutely essential for the catabolism of GM2 by the HexA/GM2AP system. The negatively charged carboxyl group of the sialic acid serves as a crucial recognition element for the GM2 activator protein. nih.gov

Studies using GM2 analogues in which the carboxyl group was chemically modified (e.g., esterified) found that these molecules could not be hydrolyzed by HexA in the presence of GM2AP. nih.gov

Significantly, when a detergent was used to solubilize the ganglioside instead of GM2AP, both the native and modified GM2 were hydrolyzed effectively by HexA. nih.gov This demonstrates that the sialic acid's carboxyl group is not required for the enzyme's catalytic action itself, but specifically for the interaction with the GM2AP cofactor. nih.gov

Furthermore, the crystal structure of HexA shows that its α-subunit contains a binding motif with a key arginine residue (Arg424) that forms an ion pair with the negatively charged sialic acid of GM2. plos.orgnih.gov This interaction helps to properly dock the GM2-GM2AP complex onto the enzyme for efficient catalysis. plos.org

Cellular and Molecular Functions of Ganglioside Gm2

Modulation of Cellular Signaling Pathways

Ganglioside GM2, a key component of the cell membrane, plays a significant role in modulating a variety of cellular signaling pathways. Its influence extends to interactions with membrane proteins and receptors, as well as the regulation of ion homeostasis and channel activity. These interactions are crucial for normal cellular function and can be disrupted in pathological states.

Interactions with Membrane Proteins and Receptors

This compound interacts with a range of membrane proteins and receptors, thereby influencing their activity and downstream signaling cascades. These interactions can either enhance or inhibit receptor function, depending on the specific receptor and cellular context.

This compound has been shown to modulate the activity of several receptor tyrosine kinases (RTKs), which are critical for processes such as cell growth, differentiation, and survival.

One notable interaction is with the Platelet-Derived Growth Factor (PDGF) receptor . Studies in vascular smooth muscle cells have demonstrated that GM2 can inhibit PDGF-BB-dependent receptor tyrosine autophosphorylation. nih.gov This inhibition has a cascading effect, suppressing downstream signaling events such as the activation of PLC-gamma 1, the increase of inositol-1,4,5-trisphosphate (InsP3), and the elevation of cytosolic free calcium. nih.gov The inhibitory action of GM2 on PDGF receptor signaling is more potent than that of ganglioside GM1. nih.gov The proposed mechanism involves GM2 interfering with the binding of PDGF-BB to its receptor, with an IC50 value of 20 microM. nih.gov

GM2 also interacts with the Epidermal Growth Factor Receptor (EGFR) . In colon cancer cells, GM2, in conjunction with the tetraspanin CD82, can synergistically inhibit the activity of EGFR. spandidos-publications.com This combination enhances the inhibitory effect of CD82 on the phosphorylation of EGFR at the Tyr1045 residue. spandidos-publications.com While GM3 ganglioside is a more well-known inhibitor of EGFR, some studies indicate that GM2 can also bind to EGFR, although with lower affinity than GM3. researchgate.netoup.com

Furthermore, GM2 has been implicated in the regulation of c-Met , the receptor for hepatocyte growth factor. A complex of GM2 and GM3, in association with the tetraspanin CD82, has been shown to strongly inhibit cMet tyrosine kinase activity. pnas.org This inhibition is more pronounced than that observed with GM2 or GM3 alone. pnas.org

In the context of neuronal cells, while the ganglioside GM1 is more extensively studied for its role in modulating Tropomyosin receptor kinase (Trk) receptors , the family to which nerve growth factor (NGF) receptors belong, the broader family of gangliosides is known to influence their function. caymanchem.comnih.gov GM1 directly associates with TrkA, the high-affinity NGF receptor, enhancing its autophosphorylation in response to NGF. nih.gov

Below is a table summarizing the interactions of this compound with various Receptor Tyrosine Kinases.

ReceptorCell TypeEffect of GM2Mechanism
PDGF Receptor Vascular Smooth Muscle CellsInhibition of autophosphorylationInterference with ligand binding
EGF Receptor Colon Cancer CellsSynergistic inhibition with CD82Enhanced inhibition of phosphorylation at Tyr1045
c-Met VariousInhibition of tyrosine kinase activityFormation of an inhibitory complex with GM3 and CD82

The influence of gangliosides, including GM2, extends to G-protein coupled receptors (GPCRs), a large family of receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.org In vascular smooth muscle cells, the proliferative effects induced by gangliosides GM1 and GM2 are dependent on a pertussis toxin-sensitive G-protein-coupled receptor. ahajournals.org Treatment with pertussis toxin, which inactivates Gi proteins, almost completely inhibits the GM1- and GM2-induced phosphorylation of extracellular signal-regulated kinases (ERKs) 1 and 2. This suggests that GM1 and GM2 stimulate ERK1/2 and subsequent cell growth via a Gi-coupled receptor. ahajournals.org The distinct effects of GM1/GM2 compared to GM3 on cell proliferation are attributed to differences in their carbohydrate head groups, which are thought to be essential for stimulating the putative ganglioside Gi-coupled receptor. ahajournals.org

This compound plays a crucial role in regulating the function of the ciliary neurotrophic factor (CNTF) receptor, particularly in motor neuron-like cells. caymanchem.comnih.govcedarlanelabs.com Exogenous GM2 has been shown to facilitate the cell survival effect of CNTF in immortalized motor neuron-like cells (NSC-34). nih.govnii.ac.jp Furthermore, CNTF itself can enhance the activity of GM2 synthase, the enzyme responsible for GM2 synthesis, by up to 3.9-fold. nih.govnii.ac.jp

Research indicates that GM2 is a bio-regulating molecule of the CNTF receptor. nih.gov The addition of GM2 can abrogate the cell death induced by an anti-CNTF-R antibody. nih.govnii.ac.jp Mechanistically, GM2 increases the binding affinity of CNTF to its receptor by five-fold without altering the number of binding sites. nih.govnii.ac.jp This suggests that the upregulation of GM2 synthesis leads to a functional conversion of the CNTF receptor to an activated state with a high affinity for CNTF. nih.govnii.ac.jp Biosynthesized GM2 has also been found to be involved in the immunoprecipitation of the CNTF receptor. nih.govnii.ac.jp

The following table details the effects of this compound on Ciliary Neurotrophic Factor Receptors.

Cell LineEffect of GM2Key Findings
NSC-34 (motor neuron-like cells) Facilitates CNTF-dependent cell survivalIncreases CNTF binding affinity 5-fold
Abrogates anti-CNTF-R antibody-induced cell deathInvolved in the functional conversion of CNTF-R to an activated state
Modulation of G-Protein Coupled Receptors

Influence on Ion Homeostasis and Channel Activity

Gangliosides are integral to maintaining cellular ion balance, particularly calcium homeostasis, through their modulation of ion channels and transporters.

Gangliosides, due to their amphiphilic nature and ability to complex with Ca2+ ions, are implicated in the modulation of calcium signaling and the maintenance of cellular calcium homeostasis. researchgate.net This is particularly critical for normal neuronal function. researchgate.net

Mice lacking complex gangliosides, due to the disruption of the GM2/GD2 synthase gene, exhibit an impaired capacity for Ca2+ regulation. researchgate.netpnas.org This finding supports the hypothesis that a key function of complex gangliosides is the maintenance of calcium homeostasis. researchgate.netpnas.org These knockout mice show progressive elevation of intracellular calcium and apoptosis when their cerebellar granule neurons are cultured in a high potassium medium, a phenomenon not observed in normal cells. pnas.org This suggests that neurons from these mice lack a calcium regulatory mechanism that is modulated by one or more of the deleted gangliosides. pnas.org

The pathological accumulation of GM2, as seen in Tay-Sachs disease and related GM2 gangliosidoses, also impacts calcium homeostasis. researchgate.net This accumulation can lead to abnormal neuronal geometry and the formation of ectopic dendrites. researchgate.net In a mouse model of Sandhoff disease, which involves the accumulation of GM2, there is reduced Ca2+ uptake by the SERCA pump in the endoplasmic reticulum, leading to ER stress, neurite atrophy, and apoptosis.

While much of the specific research on ganglioside modulation of calcium channels and transporters has focused on GM1, the general principle of ganglioside involvement in calcium regulation is well-established. For instance, GM1 can regulate nuclear calcium homeostasis by stabilizing the Na+/Ca2+ exchanger in the inner nuclear membrane. researchgate.net It is plausible that GM2 also participates in the intricate regulation of various calcium channels and transporters, thereby influencing cellular calcium signaling. The controlled binding and release of Ca2+ ions by the negatively charged sialic acid residues on gangliosides represent an additional layer of their function in calcium homeostasis. unizg.hr

Effects on Sodium-Potassium ATPase Activity

Gangliosides, including GM2, are implicated in modulating the activity of the Na+/K+-ATPase, a vital plasma membrane pump responsible for maintaining ion homeostasis and the resting membrane potential in neurons. dntb.gov.uamdpi.comnih.gov Structural alterations in the neuronal membrane due to changes in ganglioside composition can lead to aberrant Na+/K+-ATPase activity, which may contribute to pathological conditions characterized by ion imbalance. dntb.gov.uamdpi.com Gangliosides are thought to influence the pump's function by creating a specific lipid environment within membrane microdomains, or lipid rafts, which is necessary for its optimal activity. mdpi.comnih.gov By acting as lipid sorting machinery, gangliosides may help to "start up" and "turn off" the Na+/K+-ATPase, and disruptions in this regulation can prime neurons for pathological firing. dntb.gov.uamdpi.comresearchgate.net

Role in Fundamental Cellular Processes

Cellular Proliferation and Differentiation

This compound is involved in the intricate processes of cellular proliferation and differentiation. adipogen.comusbio.netusbio.net Research has demonstrated that gangliosides can modulate cell growth. ahajournals.org Specifically, studies on vascular smooth muscle cells (VSMCs) have shown that gangliosides GM1 and GM2 can induce cell proliferation. ahajournals.org

In the context of differentiation, gangliosides play a significant role in the development of various cell types, including those of the nervous system. adipogen.comcreative-proteomics.com They are known to be involved in the differentiation of mesenchymal stem cells (MSCs), with expression patterns of gangliosides like GM2 changing during this process. mdpi.com For instance, during the osteogenic differentiation of dental pulp-derived MSCs, the levels of GM2, along with GM3 and GD1a, were found to increase. mdpi.com The ability of gangliosides to influence differentiation is crucial for tissue development and repair. wikipedia.org

Cell TypeEffect of this compoundResearch Finding
Vascular Smooth Muscle Cells (VSMCs)Stimulates proliferationStimulation with GM2 resulted in a dose-dependent increase in DNA synthesis and cell number. ahajournals.org
Mesenchymal Stem Cells (MSCs)Modulates differentiationGM2 expression is altered during the differentiation of MSCs into osteoblasts. mdpi.com
Neuronal CellsParticipates in differentiationGangliosides are involved in cellular differentiation within the nervous system. adipogen.comusbio.net

Neuronal Plasticity and Repair Mechanisms

This compound plays a role in the dynamic processes of neuronal plasticity and repair. creative-proteomics.comresearchgate.net Gangliosides, in general, are known to enhance neuronal plasticity's adaptive mechanisms and encourage the formation of new connections between neurons. researchgate.net They have been shown to promote neurite outgrowth and synaptic plasticity, which are fundamental for the formation and maintenance of neural networks. creative-proteomics.commdpi.com The ability of exogenously applied gangliosides to potentiate neurite outgrowth has been established in various neuronal cell cultures. mdpi.com Specifically, GM2 is involved in regulating dendritogenesis in cortical pyramidal neurons. biosynth.com The accumulation or deficiency of GM2 can have significant consequences for the integrity and repair of the nervous system. nih.gov While GM2 accumulation can be cytotoxic to neurons, a lack of complex gangliosides, including GM2, can lead to axonal degeneration. nih.gov

ProcessRole of this compoundSupporting Evidence
Neuronal PlasticityEnhances adaptive mechanismsExogenous gangliosides promote the formation of new neuronal links. researchgate.net
Neurite OutgrowthPromotes neurite formationGM2 is involved in the regulation of dendritogenesis. biosynth.com
Neuronal RepairContributes to repair mechanismsGangliosides are integral to the repair of the nervous system.

Regulation of Vesicular Transport and Intracellular Trafficking

This compound and its associated proteins are involved in the regulation of vesicular transport and intracellular trafficking. researchgate.netjneurosci.org The degradation of gangliosides occurs within the endolysosomal system, a process that relies on the proper trafficking of vesicles. jneurosci.orgjneurosci.org The GM2 activator protein (GM2AP), a critical cofactor for the enzymatic degradation of GM2, has been implicated in vesicular transport. ontosight.ainih.gov In kidney collecting duct intercalated cells, GM2AP was found to be associated with the vacuolar proton pump, which undergoes a shuttling mechanism from cytoplasmic stores to the cell membrane. nih.gov This suggests a role for GM2AP in this specialized form of vesicular transport, even in tissues where GM2 is not abundant. nih.gov

Implications in Apoptosis and Cell Death Pathways

This compound has significant implications in the regulation of apoptosis and cell death pathways. creative-proteomics.comahajournals.org The accumulation of GM2 is strongly linked to the induction of inappropriate or unscheduled apoptosis, particularly in neurons, which is a key factor in the pathology of GM2 gangliosidoses like Tay-Sachs and Sandhoff diseases. oup.comnih.govresearchgate.net

Several molecular mechanisms underlying GM2-induced apoptosis have been identified. One key pathway involves the endoplasmic reticulum (ER). The accumulation of GM2 in the ER can negatively modulate the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to a depletion of luminal calcium. nih.gov This triggers the unfolded protein response (UPR) and activates the PERK signaling pathway, which can ultimately lead to apoptosis through the upregulation of the pro-apoptotic transcription factor CHOP. nih.govnih.gov

Furthermore, GM2 can directly interact with mitochondria to induce the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. nih.gov Studies have also shown that gangliosides derived from glioblastoma cells, which are enriched in GM2, can induce T-cell apoptosis through the activation of the caspase cascade, involving both the extrinsic and intrinsic pathways. plos.orgbiomol.comcaymanchem.com This process may involve the direct interaction of GM2 with death receptors like the TNF receptor. plos.org

Apoptotic PathwayRole of this compoundKey Findings
PERK SignalingInduces ER stress-mediated apoptosisGM2 accumulation activates the PERK pathway, leading to neurite atrophy and apoptosis. nih.gov
Mitochondrial PathwayTriggers cytochrome c releaseGM2 can directly cause the release of cytochrome c from isolated mitochondria. nih.gov
Caspase CascadeActivates both intrinsic and extrinsic pathwaysGM2 induces T-cell apoptosis through the activation of caspase-8, caspase-9, and caspase-3. plos.org
Death Receptor PathwayInteracts with TNF receptorGM2 co-localizes with the TNF receptor, suggesting a direct role in initiating the extrinsic apoptotic pathway. plos.org

Pathophysiological Roles of Ganglioside Gm2

Ganglioside GM2 Accumulation in Lysosomal Storage Disorders (GM2 Gangliosidoses)

This compound accumulation is the hallmark of a group of inherited neurodegenerative lysosomal storage disorders known as GM2 gangliosidoses. mdpi.comnih.gov These conditions arise from the inability of lysosomes to properly break down GM2 ganglioside, leading to its toxic buildup, primarily in nerve cells. mdpi.comnews-medical.net The three main types of GM2 gangliosidoses are Tay-Sachs disease, Sandhoff disease, and GM2-activator deficiency (AB variant). mdpi.commdpi.com

Tay-Sachs Disease: Etiology and Pathological Accumulation Mechanisms

Tay-Sachs disease is an autosomal recessive disorder caused by mutations in the HEXA gene located on chromosome 15. wikipedia.orgredalyc.org This gene provides the instructions for producing the alpha-subunit of the lysosomal enzyme β-hexosaminidase A (Hex A). wikipedia.orgredalyc.org Hex A is a heterodimer composed of an alpha and a beta subunit and is essential for the degradation of GM2 ganglioside in the lysosomes of cells. redalyc.orgnih.gov

Mutations in the HEXA gene, of which over 130 have been identified, lead to a deficiency or complete absence of functional Hex A enzyme. mdpi.com Without sufficient Hex A activity, GM2 ganglioside cannot be hydrolyzed into GM3 ganglioside. redalyc.org This results in the progressive and pathological accumulation of GM2 ganglioside within the lysosomes of neurons, causing them to become distended and dysfunctional. mdpi.comnews-medical.net This neuronal storage leads to a cascade of detrimental effects, including neuronal death, dendritic changes, and progressive neurological impairment. mdpi.comredalyc.org The severity and onset of Tay-Sachs disease are directly correlated with the amount of residual Hex A enzyme activity. biorxiv.orgmayoclinic.org The infantile form, the most severe, is characterized by a near-complete lack of enzyme activity. biorxiv.org

Sandhoff Disease: Etiology and Pathological Accumulation Mechanisms

Sandhoff disease, another autosomal recessive GM2 gangliosidosis, results from mutations in the HEXB gene on chromosome 5. nih.govneurology.org This gene encodes the beta-subunit of the β-hexosaminidase enzymes, which is a component of both β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B). neurology.orgmedlineplus.gov Consequently, mutations in the HEXB gene lead to a deficiency of both Hex A and Hex B enzymes. medlineplus.govradiopaedia.org

The deficiency of Hex A prevents the breakdown of GM2 ganglioside, leading to its accumulation in neurons, similar to Tay-Sachs disease. medlineplus.govradiopaedia.org However, the additional deficiency of Hex B results in the accumulation of other substances, such as globoside (B1172493) and other oligosaccharides, in both neuronal and visceral tissues. mdpi.com This broader substrate accumulation is a key feature that distinguishes Sandhoff disease from Tay-Sachs disease. nih.gov The buildup of these molecules contributes to the progressive neurodegeneration and, in some cases, visceral involvement, such as an enlarged liver and spleen (hepatosplenomegaly), which is not typically seen in Tay-Sachs disease. msdmanuals.comnih.gov The accumulation of GM2 ganglioside and related glycosphingolipids within lysosomes disrupts normal cellular function, causing progressive neuronal damage and loss. radiopaedia.org

GM2-Activator Deficiency (AB Variant): Etiology and Accumulation Mechanisms

GM2-activator deficiency, also known as the AB variant of GM2 gangliosidosis, is an extremely rare autosomal recessive disorder caused by mutations in the GM2A gene. researchgate.netthieme-connect.com This gene provides instructions for making the GM2 activator protein, a small lipid-binding protein that is essential for the in vivo hydrolysis of GM2 ganglioside. medlineplus.govmedlineplus.gov

The GM2 activator protein functions as a cofactor, binding to GM2 ganglioside and presenting it to the β-hexosaminidase A (Hex A) enzyme for degradation. medlineplus.govmedlineplus.gov In individuals with GM2-activator deficiency, mutations in the GM2A gene result in a non-functional or absent activator protein. medlineplus.gov Even with normal levels of Hex A and Hex B enzymes, the breakdown of GM2 ganglioside is severely impaired because the substrate cannot be effectively presented to the enzyme. thieme-connect.comwikipedia.org This leads to the lysosomal accumulation of GM2 ganglioside, primarily in neurons, causing progressive neurodegeneration with clinical features that are often indistinguishable from classic Tay-Sachs disease. thieme-connect.commedlineplus.gov

Disorder Affected Gene Deficient Protein Primary Accumulated Substance(s)
Tay-Sachs Disease HEXA wikipedia.orgredalyc.org β-Hexosaminidase A (alpha-subunit) wikipedia.orgredalyc.org This compound mdpi.comnews-medical.net
Sandhoff Disease HEXB nih.govneurology.org β-Hexosaminidase A and B (beta-subunit) medlineplus.govradiopaedia.org This compound, Globoside, Oligosaccharides mdpi.com
GM2-Activator Deficiency GM2A researchgate.netthieme-connect.com GM2 Activator Protein medlineplus.govmedlineplus.gov This compound medlineplus.govmedlineplus.gov

Contributions to Neurodegenerative Processes Beyond Primary Gangliosidoses

Secondary Accumulation of this compound in Other Lysosomal Storage Disorders

The accumulation of this compound is not exclusively a primary event in the GM2 gangliosidoses. Secondary accumulation of GM2 has been observed in a variety of other lysosomal storage disorders where the primary genetic defect does not directly involve the GM2 catabolic pathway. mdpi.comnih.gov These disorders include Niemann-Pick disease types A, B, and C, and several mucopolysaccharidoses (MPS) such as Hurler, Hunter, Sanfilippo, and Sly syndromes. mdpi.commdpi.com

The proposed mechanism for this secondary accumulation involves the inhibition of the GM2 degradation process by the primary storage materials. mdpi.com For instance, in Niemann-Pick disease, the primary accumulation of sphingomyelin (B164518) and cholesterol can inhibit the GM2 activator protein, which is crucial for GM2 catabolism. mdpi.com Similarly, in certain MPS disorders, the buildup of chondroitin (B13769445) sulfate (B86663) has been shown to effectively inhibit the breakdown of GM2, leading to its secondary neuronal accumulation and contributing to neurodegeneration. mdpi.com This secondary buildup of GM2, along with GM3, is often found in vesicular structures within affected neurons and has been correlated with the development of ectopic dendrites, a pathological feature in many lysosomal diseases. nih.gov

Disorder Primary Stored Material Proposed Mechanism of Secondary GM2 Accumulation
Niemann-Pick Disease (Types A, B, C) Sphingomyelin, Cholesterol mdpi.com Inhibition of GM2 activator protein and other catabolic steps by primary storage materials. mdpi.com
Mucopolysaccharidoses (e.g., Hurler, Hunter, Sanfilippo, Sly) Chondroitin Sulfate, Heparan Sulfate, etc. mdpi.com Inhibition of GM2 catabolism by chondroitin sulfate. mdpi.com

Role in Neurodevelopmental Abnormalities

The accumulation of this compound has significant implications for neurodevelopment, a process that is disrupted in GM2 gangliosidoses. nih.govnih.gov The developing brain relies on the precise synthesis and degradation of gangliosides for normal function. news-medical.net In GM2 gangliosidoses, the early and progressive accumulation of GM2 disrupts these intricate processes. nih.gov

Research using cellular and animal models of Sandhoff disease has revealed that the buildup of GM2 can lead to abnormalities in neural progenitor cells and an increase in the size of cerebral organoids. nih.gov For example, in zebrafish models of Sandhoff disease, an increase in lysosomal speckles in radial glia, which are neural progenitor cells, has been observed. nih.gov While these studies did not report an increase in apoptosis, they highlight the early cellular consequences of GM2 accumulation on the developing nervous system. nih.gov The pathological storage of GM2 and related glycolipids in neurons leads to the formation of meganeurites (swellings at the axon hillock) and ectopic neurites, which are structural abnormalities that can impair neurotransmission. plos.org These neurodevelopmental defects contribute to the severe symptoms seen in the infantile forms of these diseases, including the failure to achieve developmental milestones. mayoclinic.orgmedlineplus.gov

Involvement in Neurite Atrophy and Axonal Degeneration

The accumulation of this compound is a key factor in the development of neurite atrophy and axonal degeneration. In lysosomal storage disorders like Sandhoff disease, the deficiency of the β-hexosaminidase enzyme leads to the pathological buildup of GM2 in lysosomes and the endoplasmic reticulum. frontiersin.org This accumulation triggers cellular stress, specifically endoplasmic reticulum stress, which in turn leads to neurite atrophy and apoptosis (programmed cell death). frontiersin.orgmdpi.com

Animal models have been instrumental in elucidating this process. For instance, mouse models of Sandhoff disease with GM2 accumulation exhibit reduced calcium uptake by the SERCA pump, contributing to the observed neurodegenerative effects. frontiersin.org Furthermore, mice lacking complex gangliosides, including GM2, develop Wallerian degeneration and defects in myelination, highlighting the crucial role of these molecules in maintaining axonal integrity. frontiersin.org The interaction between myelin-associated glycoprotein (B1211001) (MAG) on myelin sheaths and gangliosides on axonal membranes is vital for the stability of myelinated axons. frontiersin.org Disruption of this interaction, due to the absence of ganglioside ligands for MAG, results in decreased myelination and axonal degeneration. frontiersin.org

Implications in Epilepsy Pathogenesis

Alterations in ganglioside metabolism, including that of GM2, have been implicated in the pathogenesis of epilepsy. Both a deficiency and an excess of gangliosides can lead to severe neurodegenerative conditions often accompanied by seizures. frontiersin.org Mutations that block the synthesis of gangliosides can result in severe, early-onset epileptic syndromes. frontiersin.org Conversely, the accumulation of GM2 in GM2 gangliosidoses is also associated with seizures as a prominent clinical feature. nih.govnih.gov

Studies have shown that changes in the brain's ganglioside profile are associated with epilepsy. For example, decreased levels of certain gangliosides have been found in the cerebrospinal fluid of patients with West syndrome, an infantile epilepsy disorder. frontiersin.org While much of the research has focused on the broader family of gangliosides, the specific accumulation of GM2 in conditions like Tay-Sachs and Sandhoff diseases directly links this particular ganglioside to the severe seizures experienced by patients. nih.govnih.gov Research on temporal lobe epilepsy (TLE) has revealed altered hippocampal ganglioside profiles, with a higher proportion of a fraction that migrates as GM2 observed in TLE hippocampus compared to controls. mdpi.com This suggests a potential role for GM2 in the disturbed ion homeostasis that underlies seizure pathogenesis. mdpi.com

Association with Other Neurological Conditions (e.g., Amyotrophic Lateral Sclerosis)

Evidence suggests a link between altered this compound metabolism and Amyotrophic Lateral Sclerosis (ALS). Elevated levels of GM2 have been found in the motor cortex of ALS patients. pnas.org Furthermore, some studies have detected high-titer serum auto-antibodies to GM2 in individuals with ALS. pnas.org

Analysis of brain tissue from ALS patients has revealed abnormal ganglioside patterns in various cortical regions, including the motor, frontal, and temporal cortices. nih.gov One of the identified abnormal patterns involved high proportions of GM2. nih.gov This finding suggests that the disease process in ALS extends beyond the motor cortex and involves widespread neuronal changes. nih.gov Additionally, elevated cerebrospinal fluid (CSF) IgM antibodies to several gangliosides, including GM2, have been observed in ALS patients, suggesting a compartmentalized immune response within the central nervous system. capes.gov.br However, other studies have found that the frequencies and patterns of ganglioside antibodies, including those against GM2, in ALS patients closely resemble those in healthy controls, indicating that the role of these antibodies in ALS pathogenesis remains a subject of investigation. nih.govthieme-connect.com

Association with Other Disease States

This compound as a Molecular Marker in Cancer (e.g., Breast Cancer, Cholangiocarcinoma, Glioblastoma)

This compound has emerged as a significant molecular marker in several types of cancer.

Breast Cancer: Serum levels of this compound are reportedly increased in patients with breast cancer. biomol.com GD2, a closely related ganglioside, has been identified as a cancer stem cell-specific marker in human breast cancer cell lines and patient samples. frontiersin.org The expression of GD2/GD2 synthase is also reported in breast cancer stem cells, which are often responsible for disease recurrence. frontiersin.org

Cholangiocarcinoma: Elevated serum levels of GM2 have been observed in patients with cholangiocarcinoma, a cancer of the bile ducts. biomol.comnih.gov Studies have shown that GM2 is highly expressed in cholangiocarcinoma tissues and its expression is associated with vascular invasion, suggesting a role in tumor progression. nih.gov This makes GM2 a promising biomarker for this type of cancer. nih.gov

Glioblastoma: In glioblastoma multiforme (GBM), gangliosides isolated from apoptogenic (cell death-inducing) GBM cells are enriched in GM2 compared to non-apoptogenic cells. biomol.com In vitro studies have shown that GM2 can induce the death of activated T cells. biomol.com A high percentage of glioblastoma tissues express GD2 and/or GD3. frontiersin.org

The following table summarizes the association of this compound with different cancers:

Cancer Type Association with this compound Key Findings
Breast Cancer Increased serum levels of GM2. biomol.com GD2, a related ganglioside, is a marker for cancer stem cells. frontiersin.org
Cholangiocarcinoma Significantly elevated serum GM2 levels. biomol.comnih.gov High GM2 expression in tissues is linked to vascular invasion. nih.gov
Glioblastoma Enrichment of GM2 in apoptogenic tumor cells. biomol.com High expression of related gangliosides GD2 and GD3. frontiersin.org

Role in Vascular Smooth Muscle Cell Proliferation and Migration

This compound is implicated in the proliferation and migration of vascular smooth muscle cells (VSMCs), processes that are central to the development of atherosclerosis and vascular remodeling. nih.govnih.gov Studies have demonstrated that both GM1 and GM2 can stimulate VSMC proliferation. nih.gov This effect is mediated through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov

The phenotypic switching of VSMCs from a contractile to a proliferative state is a key event in atherosclerosis. nih.gov This switch is accompanied by an upregulation of certain gangliosides. nih.gov Research has shown that GM2 can contribute to the migration of cells by interacting with integrins and modulating downstream signaling pathways. nih.gov The increased expression of gangliosides during the dedifferentiation of VSMCs is involved in their increased proliferation and migration, suggesting that gangliosides could be a therapeutic target for preventing or treating atherosclerosis. nih.gov

Research Methodologies and Models for Ganglioside Gm2 Studies

Analytical Techniques for Ganglioside GM2 Quantification and Structural Characterization

The precise measurement and structural elucidation of this compound are fundamental to research in this field. A variety of sophisticated analytical techniques are employed to achieve this, each with its own set of advantages and applications.

Mass spectrometry (MS) has become an indispensable tool for the analysis of gangliosides due to its high sensitivity and ability to provide detailed structural information. core.ac.uk

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI-MS/MS is a powerful technique for the quantitative analysis of this compound in complex biological mixtures. mdpi.com This method involves the ionization of the sample, allowing for the detection of specific ganglioside species based on their mass-to-charge ratio. nih.gov Tandem mass spectrometry (MS/MS) further enables the structural characterization by fragmenting the parent ion and analyzing the resulting daughter ions. oup.com A liquid chromatography/electrospray ionisation–tandem mass spectrometry (LC/ESI-MS/MS) method has been developed for the relative quantification of different species of GM2 in cultured skin fibroblasts, leukocytes, and plasma. nih.gov This method demonstrated linearity over the biological range and was sensitive enough to detect changes in GM2 levels in patient-derived fibroblasts after treatment. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is particularly useful for the rapid structural characterization of gangliosides and for imaging their spatial distribution directly in tissue sections. omicsonline.orgplos.org In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. MALDI-TOF MS has been used to analyze GM2 from the brain of a Tay-Sachs disease patient and to identify different ceramide moieties associated with the ganglioside. mdpi.comacs.org For instance, studies have identified stearic acid (18:0) as a major fatty acid in the ceramide backbone of GM2 in a mouse model of Sandhoff disease. acs.org

Technique Application for this compound Key Findings
ESI-MS/MS Quantitative analysis in biological samples (fibroblasts, plasma). Enables relative quantification of GM2 species and monitoring of therapeutic efficacy. nih.gov
MALDI-TOF MS Structural characterization and tissue imaging. Identifies ceramide heterogeneity and spatial distribution in tissues. plos.orgplos.org

Chromatographic techniques are essential for the separation of this compound from other lipids and biomolecules prior to its detection and quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection of MS/MS. researchgate.netnih.gov Reverse-phase HPLC using a C18 column is commonly employed to separate gangliosides based on the hydrophobicity of their ceramide portion. nih.gov A validated ultra-performance liquid chromatography (UPLC)/MS/MS method has been developed for the simultaneous measurement of GM2 and other gangliosides in human plasma, demonstrating high sensitivity and specificity. core.ac.uk This approach allows for the accurate quantification of different lipoforms of GM2. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a classic and cost-effective method for the separation and visualization of gangliosides. nih.gov Gangliosides are separated on a silica (B1680970) gel plate based on their polarity, with different solvent systems used to achieve optimal resolution. nih.govhebmu.edu.cn After separation, the gangliosides can be visualized by specific staining reagents, such as resorcinol, which is specific for sialic acid. nih.govresearchgate.net Densitometric analysis of the stained spots allows for the quantification of the separated gangliosides. nih.gov Two-dimensional TLC can further enhance the resolution of complex ganglioside mixtures. nih.gov

Method Principle Application for this compound
HPLC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection. High-resolution quantification of GM2 species in plasma and cell extracts. core.ac.uksciex.com
TLC Separation on a silica plate based on polarity. Qualitative and semi-quantitative analysis of GM2 in lipid extracts. nih.govresearchgate.net

Electron Spin Resonance (ESR): ESR, also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study molecules with unpaired electrons. mdpi.com To study ganglioside interactions, spin-labeled derivatives of GM2 are synthesized. nih.govacs.org These spin-labeled gangliosides are incorporated into membranes, and the ESR spectrum provides information about their mobility and interactions with proteins. mdpi.comnih.gov Studies using spin-labeled GM2 have investigated its interaction with membrane proteins like (Na+,K+)-ATPase, revealing details about lipid-protein selectivity and the dynamics of the ganglioside within the membrane. nih.govacs.org The spectra can distinguish between gangliosides that are in direct contact with the protein and those in the bulk lipid environment. nih.gov

Radiometric assays are highly sensitive methods used to measure the activity of enzymes involved in this compound metabolism, particularly β-hexosaminidase A (Hex A), the enzyme deficient in Tay-Sachs disease. These assays typically use a radiolabeled substrate, such as [³H]GM2 or [¹⁴C]GM2. The assay measures the rate of cleavage of the terminal N-acetylgalactosamine from the radiolabeled GM2 by Hex A. The released radiolabeled sugar is then separated from the unreacted substrate and quantified, providing a direct measure of enzyme activity. These assays are crucial for diagnosing GM2 gangliosidoses and for evaluating the efficacy of potential enzyme replacement therapies. aap.org

Spectroscopic Techniques (e.g., Electron Spin Resonance)

In Vitro Experimental Models

In vitro models are indispensable for studying the cellular and molecular aspects of this compound metabolism and the pathology of GM2 gangliosidoses.

Patient-Derived Fibroblasts: Skin fibroblasts cultured from patients with Tay-Sachs or Sandhoff disease are a widely used model system. These cells exhibit the characteristic enzyme deficiency and accumulate GM2 ganglioside, although often at lower levels than in neuronal cells. plos.orgresearchgate.net They have been instrumental in studying the basic biochemical defect, evaluating the potential of enzyme replacement therapy, and investigating the effects of pharmacological chaperones. aap.orgmdpi.com For example, treating Tay-Sachs fibroblasts with recombinant Hex A has been shown to reduce the accumulation of GM2.

Induced Pluripotent Stem Cells (iPSCs): The development of iPSC technology has revolutionized the study of neurodegenerative diseases. iPSCs can be generated from patient fibroblasts and then differentiated into various cell types, including neurons and neural stem cells (NSCs), which are more relevant to the pathology of GM2 gangliosidoses. nih.gov iPSC-derived neurons from Tay-Sachs and Sandhoff disease patients recapitulate key features of the diseases, such as GM2 accumulation and lysosomal dysfunction. nih.govplos.orgresearchgate.net These models are valuable for investigating disease pathogenesis, particularly early neurodevelopmental defects, and for screening potential therapeutic compounds. mdpi.comnih.govresearchgate.net

Neuroglial and Other Cell Lines: Immortalized neuroglial cell lines from Tay-Sachs patients have also been established. plos.orgnih.gov These cells show more significant GM2 storage compared to fibroblasts and are useful for studying the turnover of endogenous GM2. plos.orgresearchgate.net Additionally, other cell lines, such as Chinese Hamster Ovary (CHO) cells, have been genetically engineered to express enzymes involved in GM2 synthesis to study the biosynthetic pathway. researchgate.net

Cell Model Key Characteristics Research Applications
Patient Fibroblasts Express the primary enzyme defect and accumulate GM2. Basic research, enzyme replacement therapy studies. aap.org
iPSC-derived Neurons Recapitulate neuronal pathology of GM2 gangliosidoses. Disease modeling, drug screening, studying neurodevelopment. nih.govplos.org
Neuroglial Cells Exhibit significant GM2 accumulation. Studying endogenous GM2 metabolism and turnover. plos.orgresearchgate.net

Liposomal and Membrane Reconstitution Systems for Biochemical Assays

Liposomal and membrane reconstitution systems are invaluable tools for the biochemical investigation of this compound (GM2) metabolism. These in vitro models allow researchers to study the enzymatic degradation of GM2 in a controlled environment that mimics the surface of intralysosomal vesicles.

The degradation of membrane-bound GM2 is a complex process involving the soluble enzyme β-hexosaminidase A (Hex A) and the GM2 activator protein (GM2AP). researchgate.net Studies using detergent-free, liposomal assay systems have been crucial in elucidating the roles of these components and the influence of the lipid environment. researchgate.net In these assays, radiolabeled GM2 is incorporated into liposomes with varying lipid compositions. nih.gov The enzymatic activity of Hex A, in the presence of GM2AP, is then measured by quantifying the product of the reaction, [¹⁴C]GM3. nih.gov

Research has demonstrated that the lipid composition of the liposomal membrane significantly impacts the rate of GM2 hydrolysis. Anionic phospholipids (B1166683), such as bis(monoacylglycero)phosphate (BMP) and phosphatidylinositol, which are found in lysosomal membranes, have been shown to stimulate the degradation of GM2 by Hex A in the presence of GM2AP by up to 180-fold. researchgate.net Conversely, lipids that stabilize the plasma membrane, like sphingomyelin (B164518) (SM) and cholesterol, inhibit GM2 hydrolysis, even when anionic phospholipids are present. nih.gov

Surface plasmon resonance (SPR) spectroscopy is another technique employed to study the interaction of GM2AP with membrane surfaces. researchgate.net This method has revealed that GM2AP can solubilize lipids from immobilized membrane structures, particularly in the presence of BMP. researchgate.net Förster resonance energy transfer (FRET) assays using fluorescently labeled ganglioside analogs, such as 2-NBD-GM1, are used to measure the inter-liposomal transfer of gangliosides by GM2AP. nih.gov These studies have shown that membrane-stabilizing lipids like cholesterol and SM also reduce the rate of inter-liposomal ganglioside transfer. nih.gov

It's noteworthy that the use of recombinant His-tagged GM2AP versus untagged protein can yield different results. The tagged protein exhibits stronger binding to anionic GM2-carrying liposomal surfaces, leading to increased GM2 hydrolysis and accelerated intermembrane transfer of ganglioside analogs. nih.gov

These reconstituted systems have been instrumental in demonstrating that both GM2AP and anionic lysosomal phospholipids are essential for the efficient degradation of membrane-bound GM2 under physiological conditions. researchgate.net They also provide a platform to investigate how the accumulation of other lipids, as seen in disorders like Niemann-Pick disease, can affect GM2 catabolism. nih.gov

Table 1: Effect of Liposomal Composition on GM2 Degradation

Liposomal Component Effect on GM2 Hydrolysis by Hex A and GM2AP Reference
Anionic Phospholipids (e.g., BMP, Phosphatidylinositol) Stimulatory (up to 180-fold increase) researchgate.net
Sphingomyelin (SM) Inhibitory nih.gov
Cholesterol Inhibitory nih.gov
Ceramide (Cer) Strongly Enhancing nih.gov
Dolichol Lower degradation rate compared to negatively charged liposomes researchgate.net
Phosphatidylcholine Lower degradation rate compared to negatively charged liposomes researchgate.net

Generation and Application of this compound Analogues and Derivatives for Research

The synthesis and application of this compound analogues and derivatives are critical for advancing research into its biological functions and its role in disease. These modified molecules serve as powerful tools for a variety of research purposes, including metabolic tracking, immunological studies, and single-molecule imaging.

One important application of GM2 analogues is in the development of probes for studying the dynamic behavior of gangliosides in living cells. Fluorescently labeled GM2 probes have been chemically synthesized to mimic the behavior of the natural molecule, allowing for single-molecule imaging in cell plasma membranes. nih.gov These probes have been used to observe the dynamic movement of GM2 into and out of lipid rafts, providing insights into the organization and function of these membrane microdomains. nih.gov

Deuterium-labeled GM2 analogues, such as C18:0-d7 GM2 ceramide, are invaluable for metabolic studies. The deuterium (B1214612) label allows for precise tracking of the molecule, aiding researchers in investigating the pathways of GM2 metabolism and its role in cellular processes and the mechanisms of neurodegenerative diseases like Tay-Sachs. avantiresearch.com

Chemoenzymatic synthesis has emerged as a versatile method for producing GM2 analogues with functional groups that facilitate conjugation to other molecules. For example, GM2 analogues with truncated ceramide aglycons have been synthesized. These analogues maintain the key stereochemical features of natural ceramide but are less hydrophobic, which simplifies their synthesis and purification. These functionalized analogues can be conjugated to proteins, such as tetanus toxoid, to create glycoconjugates for use in immunological studies and the development of potential cancer vaccines.

Furthermore, modular chemo-enzymatic cascade strategies have been developed to generate a variety of ganglioside derivatives, including those of GM2. researchgate.net This approach allows for the customized assembly of gangliosides with different ceramide structures, enabling the investigation of structure-activity relationships. researchgate.net For instance, GM2 mimics have been synthesized and attached to dendrimeric scaffolds to create multivalent molecules for studying interactions with proteins like the cholera toxin B subunit. acs.org

Table 2: Examples of this compound Analogues and Their Applications

GM2 Analogue/Derivative Key Feature Research Application Reference
Fluorescently Labeled GM2 Contains a fluorescent probe Single-molecule imaging of ganglioside dynamics in cell membranes nih.gov
C18:0-d7 GM2 Ceramide Deuterium-labeled stearoyl fatty acid chain Precise tracking in metabolic studies of neurodegenerative diseases avantiresearch.com
GM2 with Truncated Ceramide Multifunctional ceramide-type tether Synthesis of glycoconjugates for immunological studies and vaccine development
Multivalent GM2 Derivatives GM2 oligosaccharides attached to a dendrimeric scaffold Studying multivalent binding interactions with proteins acs.org

In Vivo Animal Models of this compound-Related Disorders

Animal models that replicate the biochemical and physiological characteristics of GM2 gangliosidoses are indispensable for understanding the pathophysiology of these diseases and for developing and testing potential therapies. mdpi.com Several species, including mice, cats, and sheep, have been established as valuable research models. nih.gov

Mouse Models

Mouse models have been instrumental in the study of GM2 gangliosidoses. The first mouse model for Tay-Sachs disease (TSD) was created in 1995 by knocking out the HEXA gene. frontiersin.orgfrontiersin.org However, these Hexa knockout mice did not develop the severe clinical symptoms seen in human infantile TSD and had a normal lifespan, although they did show some accumulation of GM2 ganglioside in certain brain regions. frontiersin.orgmdpi.comoup.com This was attributed to the presence of a sialidase in mice that can convert GM2 to GA2, which can then be catabolized by HexB, bypassing the HexA deficiency. mdpi.comfrontiersin.org

To create a more clinically relevant TSD model, a double knockout mouse was developed with deficiencies in both Hexa and a neuraminidase gene (Neu3). mdpi.commdpi.com These Hexa-/-Neu3-/- mice exhibit progressive neurodegeneration, neurological abnormalities such as ataxia and tremor, and a shortened lifespan, more closely mimicking the human disease. frontiersin.orgmdpi.com

In contrast to the initial TSD mouse models, mice with a disrupted Hexb gene (Sandhoff disease model) develop a severe, fatal neurodegenerative disease with an onset of symptoms around 3 months of age, including tremor, ataxia, and muscle weakness, leading to death by 4-6 months. oup.comcam.ac.ukresearchgate.net These mice show significant accumulation of GM2 and GA2 in the central nervous system. oup.com

A mouse model for the AB variant of GM2 gangliosidosis was created by targeting the Gm2a gene. frontiersin.org These mice have a less severe phenotype than the Sandhoff disease models, with moderate GM2 accumulation and mild motor dysfunction. frontiersin.org To create a more severe model of the AB variant, Gm2a knockout mice were crossbred with Neu3 knockout mice. frontiersin.org

Feline Models

Feline models of GM2 gangliosidosis, particularly for Sandhoff disease and the AB variant, have been well-established. nih.govnih.gov A naturally occurring form of Sandhoff disease has been identified in domestic and Korat cats. ajnr.orgjci.org These cats exhibit a deficiency in both Hex A and Hex B activity and display progressive neurological dysfunction, including tremors and ataxia, with a rapid disease progression. jci.orgucdavis.edu Magnetic resonance imaging (MRI) studies in these feline models have shown delayed myelination in the white matter, which correlates with histopathological findings. ajnr.org

A feline model for the AB variant of GM2 gangliosidosis has also been described, caused by a mutation in the GM2A gene. genomia.cz Affected cats show clinical signs such as tremors and an unsteady gait starting at around 14 months of age. genomia.cz These large animal models are particularly valuable for preclinical testing of therapies like gene therapy. umassmed.edu

Ovine Models

A naturally occurring model of Tay-Sachs disease has been identified in Jacob sheep. nih.govspringermedizin.de These sheep have a deficiency in hexosaminidase A and accumulate GM2 gangliosides in the central nervous system, leading to neurodegenerative disease with pathological features similar to those in humans. frontiersin.orgspringermedizin.de The Tay-Sachs sheep exhibit a less severe phenotype compared to the Sandhoff cats, which may be due to differences in residual enzyme activity. plos.org Ovine models, being large animals, are particularly useful for studies involving gene therapy and for understanding the natural history of the disease. umassmed.eduplos.org

Utility and Limitations of Specific Animal Models in Pathogenesis Studies

Animal models of GM2 gangliosidosis have been crucial for advancing our understanding of disease pathogenesis and for evaluating potential treatments. nih.govresearchgate.net However, each model has its own set of utilities and limitations.

Mouse models are invaluable due to their rapid breeding cycle, genetic tractability, and the availability of numerous research tools. The Sandhoff disease mouse model, with its severe and rapidly progressing phenotype, is particularly useful for initial evaluations of therapeutic strategies. frontiersin.orgresearchgate.net A significant limitation of the early Tay-Sachs mouse model was the presence of an alternative catabolic pathway for GM2, which masked the severe neurological symptoms seen in humans. nih.govfrontiersin.org The development of the Hexa-/-Neu3-/- double knockout mouse has largely overcome this limitation, providing a more authentic model of infantile TSD. mdpi.commdpi.com

Feline models , being larger animals with a more complex central nervous system than mice, offer a closer representation of the human disease. umassmed.edu They have been particularly important in preclinical studies of gene therapy, allowing for the assessment of vector distribution and therapeutic efficacy in a larger brain. mdpi.com The naturally occurring nature of the disease in cats also provides a valuable model for studying the disease's natural history. plos.org A practical limitation is the higher cost and longer breeding time compared to mice.

Ovine models , specifically the Jacob sheep model of Tay-Sachs disease, provide a large animal model with a naturally occurring mutation, making them highly relevant for studying human disease. springermedizin.de Their size allows for the testing of therapeutic interventions, such as gene therapy, at a scale more comparable to humans. umassmed.edu Like feline models, the cost and long gestation period of sheep are practical limitations.

The differences in ganglioside metabolism between species, such as the alternative catabolic pathway in mice, represent a key limitation that must be considered when extrapolating findings to humans. nih.gov Despite these limitations, the collective use of these diverse animal models continues to be essential for progressing research into the pathogenesis and treatment of GM2 gangliosidoses. mdpi.comnih.gov

Table 3: Summary of Animal Models for GM2 Gangliosidosis

Animal Model Disease Modeled Key Characteristics Utility Limitations References
Hexa Knockout Mouse Tay-Sachs Disease Asymptomatic, normal lifespan, limited GM2 accumulation Initial studies of HexA deficiency Alternative GM2 catabolic pathway masks severe phenotype nih.govfrontiersin.orgmdpi.comoup.com
Hexa-/-Neu3-/- Mouse Tay-Sachs Disease Progressive neurodegeneration, ataxia, tremor, shortened lifespan More authentic model of infantile TSD for therapeutic testing mdpi.comfrontiersin.orgmdpi.com
Hexb Knockout Mouse Sandhoff Disease Severe, fatal neurodegeneration, ataxia, tremor, muscle weakness Preclinical testing of therapies due to rapid and severe phenotype oup.comcam.ac.ukresearchgate.net
Gm2a Knockout Mouse AB Variant Moderate GM2 accumulation, mild motor dysfunction Study of GM2 activator protein deficiency Less severe phenotype than human infantile form frontiersin.org
Feline Model (Domestic, Korat) Sandhoff Disease, AB Variant Progressive neurological dysfunction, tremors, ataxia Preclinical testing in a larger animal, natural history studies Higher cost and longer breeding cycle than mice nih.govajnr.orgjci.orggenomia.cz
Jacob Sheep Model Tay-Sachs Disease Naturally occurring, neurodegeneration, GM2 accumulation Large animal model for gene therapy and natural history studies Higher cost and long gestation period nih.govspringermedizin.deplos.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound Sodium Salt
Ganglioside GM3
Bis(monoacylglycero)phosphate (BMP)
Phosphatidylinositol
Sphingomyelin (SM)
Cholesterol
Ceramide (Cer)
Dolichol
Phosphatidylcholine
2-NBD-GM1
C18:0-d7 GM2 ceramide
Tetanus toxoid

Genetic Basis of Ganglioside Gm2 Metabolism and Associated Disorders

Genes Encoding Enzymes and Activator Proteins in Ganglioside GM2 Pathways

The synthesis and degradation of this compound are orchestrated by a cohort of essential genes. These genes provide the instructions for creating the enzymes that build and the enzymes and activator proteins that break down this complex lipid molecule.

HEXA Gene and α-Subunit of β-Hexosaminidase A

The HEXA gene, located on chromosome 15, provides the genetic blueprint for the alpha-subunit of the enzyme β-hexosaminidase A. medlineplus.govwikipedia.org This enzyme is a critical component in the lysosomal breakdown of fatty substances. medlineplus.govmedlineplus.gov β-hexosaminidase A is a heterodimer, meaning it is composed of two different protein subunits: an alpha subunit and a beta subunit. medlineplus.govmedlineplus.gov The alpha subunit, encoded by the HEXA gene, joins with a beta subunit (encoded by the HEXB gene) to form the functional β-hexosaminidase A enzyme. medlineplus.govmedlineplus.gov This enzyme plays a vital role within the lysosomes of cells, particularly in the brain and spinal cord, where it is responsible for breaking down the this compound. medlineplus.govmedlineplus.gov

Mutations in the HEXA gene can lead to a deficiency or complete absence of functional β-hexosaminidase A. medlineplus.govmedlineplus.gov This enzymatic defect results in the accumulation of GM2 ganglioside to toxic levels within the lysosomes of nerve cells, leading to the progressive neurodegeneration characteristic of Tay-Sachs disease. medlineplus.govmedlineplus.govnih.gov More than 210 mutations in the HEXA gene have been identified as causes of Tay-Sachs disease. medlineplus.govmedlineplus.gov The severity of the disease often correlates with the amount of residual enzyme activity; mutations that result in a complete loss of function are associated with the severe infantile form, while those that allow for some residual enzyme activity lead to later-onset forms of the disease. medlineplus.govmedlineplus.gov

HEXB Gene and β-Subunit of β-Hexosaminidase

The HEXB gene, situated on chromosome 5, holds the instructions for producing the beta-subunit of the lysosomal enzymes β-hexosaminidase A and β-hexosaminidase B. medlineplus.govmedlineplus.govwikipedia.org The beta-subunit is a common component of both enzymes. β-hexosaminidase A is formed by the combination of one alpha-subunit (from the HEXA gene) and one beta-subunit, while β-hexosaminidase B is a homodimer composed of two beta-subunits. medlineplus.govmedlineplus.govgenecards.org Both of these enzymes are crucial for breaking down various molecules within the lysosomes, including fatty compounds and complex sugars. medlineplus.govmedlineplus.gov Specifically, β-hexosaminidase A is essential for the degradation of GM2 ganglioside. medlineplus.govmedlineplus.gov

Mutations in the HEXB gene disrupt the production of functional beta-subunits, which in turn affects the activity of both β-hexosaminidase A and β-hexosaminidase B. medlineplus.govcats-foundation.orgcats-foundation.org This dual enzyme deficiency leads to the lysosomal accumulation of GM2 ganglioside and other substances, causing the neurodegenerative disorder known as Sandhoff disease. medlineplus.govcats-foundation.orgcats-foundation.org Clinically, Sandhoff disease is almost indistinguishable from Tay-Sachs disease but may also involve visceral organs due to the broader enzymatic defect. mhmedical.com The most common mutation in the HEXB gene is a large deletion that results in a complete loss of enzyme activity and the severe infantile form of Sandhoff disease. medlineplus.gov Less severe mutations that allow for some residual enzyme function are associated with juvenile or adult-onset forms of the disease. medlineplus.gov

GM2A Gene Encoding GM2 Activator Protein

The GM2A gene, located on chromosome 5, encodes the GM2 activator protein. medlineplus.govmedlineplus.govwikipedia.org This small glycolipid transport protein is an essential cofactor for the enzyme β-hexosaminidase A. medlineplus.govmedlineplus.govprospecbio.com Within the lysosome, the GM2 activator protein binds to the GM2 ganglioside and presents it to β-hexosaminidase A for degradation. medlineplus.govmedlineplus.govmedlineplus.gov This action is crucial because β-hexosaminidase A cannot efficiently break down the membrane-bound GM2 ganglioside on its own. medlineplus.gov

Mutations in the GM2A gene lead to a deficiency of the functional GM2 activator protein. medlineplus.govmedlineplus.gov This deficiency results in a rare form of GM2 gangliosidosis known as the AB variant. medlineplus.govnih.gov In this condition, both β-hexosaminidase A and B enzymes are present and functional, but the absence of the activator protein prevents the breakdown of GM2 ganglioside. mhmedical.commedlineplus.gov Consequently, GM2 ganglioside accumulates to toxic levels in nerve cells, leading to progressive neurodegeneration with symptoms similar to Tay-Sachs disease. medlineplus.govmedlineplus.gov Identified mutations in the GM2A gene include changes to single amino acids or deletions of small amounts of DNA, which can result in an unstable activator protein or prevent its production altogether. medlineplus.govmedlineplus.govivami.com

B4GALNT1 Gene (GM2/GD2 Synthase)

The B4GALNT1 gene encodes the enzyme β-1,4-N-acetyl-galactosaminyltransferase 1, also known as GM2/GD2 synthase. ontosight.airesearchgate.netbiorxiv.org This enzyme plays a key role in the biosynthesis of complex gangliosides. ontosight.aibiorxiv.org Specifically, it catalyzes the transfer of N-acetylgalactosamine (GalNAc) to the precursor gangliosides GM3 and GD3, thereby forming GM2 and GD2, respectively. ontosight.aibiorxiv.org These products are important precursors for the major gangliosides found in the brain. biorxiv.org

Mutations in the B4GALNT1 gene that lead to a loss of function can cause a rare neurodegenerative disorder known as hereditary spastic paraplegia 26 (SPG26). researchgate.netbiorxiv.orgnih.gov This condition is characterized by progressive weakness and spasticity in the lower limbs, often accompanied by cognitive impairment and other neurological symptoms. researchgate.netnih.gov The lack of functional GM2/GD2 synthase results in a deficiency of complex gangliosides and an accumulation of the precursor, GM3. nih.gov This highlights the critical role of proper ganglioside synthesis for neuronal health.

ST3GAL5 Gene (GM3-Synthase)

The ST3GAL5 gene provides the instructions for making the enzyme GM3 synthase. medlineplus.govmedlineplus.gov This enzyme is responsible for the first step in the production of a-series and b-series gangliosides, converting lactosylceramide (B164483) into the simple ganglioside GM3. medlineplus.govmedlineplus.govwikipedia.org GM3 then serves as the precursor for the synthesis of more complex gangliosides, including GM2. medlineplus.govmedlineplus.gov Gangliosides are abundant in the nervous system and are thought to be important for normal brain development and function by influencing cell signaling, growth, and adhesion. medlineplus.govmedlineplus.gov

Mutations in the ST3GAL5 gene can lead to GM3 synthase deficiency, a rare autosomal recessive disorder. medlineplus.govnih.gov This condition is characterized by severe neurological impairment, including infantile-onset epilepsy, developmental problems, and intellectual disability. medlineplus.govnih.govumassmed.edu A known mutation in this gene, Arg288Ter, results in a premature stop signal, preventing the production of any functional GM3 synthase. medlineplus.govmedlineplus.gov The absence of this enzyme disrupts the entire ganglioside biosynthesis pathway, leading to a lack of GM3 and other downstream gangliosides. medlineplus.govmedlineplus.gov The exact mechanism by which this deficiency causes the severe neurological symptoms is still under investigation. medlineplus.govmedlineplus.gov

Molecular Genetics of GM2 Gangliosidoses

The GM2 gangliosidoses are a group of inherited lysosomal storage disorders caused by the inability to degrade GM2 ganglioside. mhmedical.comnih.gov This leads to its accumulation, primarily in the neurons of the brain and spinal cord, resulting in progressive and severe neurodegeneration. mhmedical.comnih.gov These disorders are inherited in an autosomal recessive pattern, meaning an individual must inherit two mutated copies of the responsible gene, one from each parent, to be affected. childrenshospital.orgresearchgate.net There are three main types of GM2 gangliosidoses, each caused by mutations in a different gene involved in the GM2 degradation pathway. mhmedical.comwikipedia.org

Tay-Sachs Disease (GM2 Gangliosidosis, Type 1): This is the most well-known of the GM2 gangliosidoses and is caused by mutations in the HEXA gene. mhmedical.comalextlc.org These mutations lead to a deficiency of the alpha-subunit of the β-hexosaminidase A enzyme, rendering it unable to break down GM2 ganglioside. medlineplus.govmedlineplus.gov While β-hexosaminidase B activity remains normal, it cannot compensate for the lack of β-hexosaminidase A in degrading GM2. mhmedical.com

Sandhoff Disease (GM2 Gangliosidosis, Type 2): This form is caused by mutations in the HEXB gene. cats-foundation.orgmhmedical.com Since the beta-subunit is common to both β-hexosaminidase A and β-hexosaminidase B, mutations in HEXB lead to a deficiency of both enzymes. medlineplus.govcats-foundation.org This results in the accumulation of GM2 ganglioside as well as other glycolipids, leading to a generally more severe clinical presentation that can also affect visceral organs. mhmedical.comebsco.com

AB Variant of GM2 Gangliosidosis: This is the rarest form and is caused by mutations in the GM2A gene. medlineplus.govmedlineplus.govdntb.gov.ua In this variant, the β-hexosaminidase A enzyme is produced normally, but the lack of a functional GM2 activator protein prevents it from accessing and degrading the GM2 ganglioside within the lysosome. medlineplus.govmedlineplus.govivami.com

The clinical severity of the GM2 gangliosidoses generally correlates with the level of residual enzyme or activator protein function. Complete loss-of-function mutations typically result in severe, infantile-onset disease, characterized by rapid developmental regression and a fatal outcome in early childhood. medlineplus.govmedlineplus.gov Mutations that allow for some residual protein function lead to later-onset forms (juvenile or adult) with a more variable and slower course of neurodegeneration. medlineplus.govmedlineplus.gov

GeneEncoded ProteinAssociated DisorderInheritanceKey Molecular Defect
HEXA α-subunit of β-Hexosaminidase ATay-Sachs DiseaseAutosomal RecessiveDeficiency of β-Hexosaminidase A activity. medlineplus.govmedlineplus.gov
HEXB β-subunit of β-Hexosaminidase A and BSandhoff DiseaseAutosomal RecessiveDeficiency of both β-Hexosaminidase A and B activity. medlineplus.govcats-foundation.org
GM2A GM2 Activator ProteinAB Variant of GM2 GangliosidosisAutosomal RecessiveLack of functional GM2 Activator Protein, preventing GM2 degradation by β-Hexosaminidase A. medlineplus.govmedlineplus.gov
B4GALNT1 GM2/GD2 SynthaseHereditary Spastic Paraplegia 26Autosomal RecessiveImpaired synthesis of GM2 and other complex gangliosides. researchgate.netnih.gov
ST3GAL5 GM3 SynthaseGM3 Synthase DeficiencyAutosomal RecessiveInability to produce GM3, the precursor for GM2 and other gangliosides. medlineplus.govnih.gov

Genotype-Phenotype Correlations in Tay-Sachs Disease

Tay-Sachs disease results from mutations in the HEXA gene, located on chromosome 15, which provides the instructions for the alpha-subunit of the beta-hexosaminidase A (Hex A) enzyme. dentaljuce.commdpi.com The specific type and combination of mutations in the HEXA gene directly correlate with the residual activity of the Hex A enzyme and, consequently, the clinical severity and age of onset of the disease. nih.gov Over 210 variants in the HEXA gene have been identified, ranging from single base substitutions to larger deletions and insertions. nih.govmedlineplus.gov

The correlation between genotype and phenotype is generally inverse: the lower the residual enzyme activity, the more severe the disease presentation. nih.gov

Infantile Tay-Sachs Disease: This is the most common and severe form, with onset between 3 and 6 months of age. dentaljuce.commayoclinic.org It is caused by mutations that lead to a complete or near-complete loss of Hex A function. medlineplus.gov Individuals with two null alleles (which produce no functional enzyme) typically present with the infantile form. nih.gov A common mutation found in about 80% of Tay-Sachs carriers of Ashkenazi Jewish descent is a four-base pair insertion in exon 11, which results in a frameshift and a premature stop codon. nih.gov Another significant mutation, prevalent in the French-Canadian population, is a large deletion at the 5' end of the gene. nih.gov

Juvenile Tay-Sachs Disease: This subacute form has a later onset, typically between ages two and ten. nih.govmayoclinic.org It is often the result of compound heterozygosity, where an individual inherits two different mutant alleles—one null allele and one missense allele that allows for a small amount of residual enzyme activity. nih.gov The disease progression is slower than the infantile form, with survival often into the teenage years. mayoclinic.org

Late-Onset Tay-Sachs Disease (LOTS): Presenting in adolescence or adulthood, this is the mildest form of the disease. mayoclinic.org It is generally caused by mutations, often two missense alleles, that permit a higher level of residual Hex A activity. nih.gov This allows the enzyme to function, albeit inefficiently, slowing the accumulation of GM2 ganglioside and resulting in a slower, more variable progression of neurological symptoms. mayoclinic.org

Clinical Phenotype Typical Age of Onset Common Genotype Characteristics Residual Hex A Enzyme Activity
Acute Infantile 3-6 MonthsTwo null alleles (e.g., frameshift, nonsense, large deletions). nih.govnih.govNone or severely reduced (<0.1%). medlineplus.gov
Subacute Juvenile 2-10 YearsCompound heterozygote: one null allele and one missense allele. nih.govLow, but present (e.g., 1-5%). medlineplus.gov
Late-Onset/Adult Adolescence to AdulthoodTwo missense alleles or other mutations allowing partial function. nih.govmayoclinic.orgSignificantly reduced, but sufficient for slower progression. mayoclinic.orgmedlineplus.gov

Genetic Mutations Leading to Sandhoff Disease

Sandhoff disease is clinically very similar to Tay-Sachs disease but results from mutations in the HEXB gene on chromosome 5. cats-foundation.orgebsco.com This gene encodes the beta-subunit, which is a component of both beta-hexosaminidase A (Hex A, an alpha-beta heterodimer) and beta-hexosaminidase B (Hex B, a beta-beta homodimer). cats-foundation.orgmedlineplus.gov Consequently, mutations in HEXB disrupt the function of both enzymes, leading to the accumulation of GM2 ganglioside (due to deficient Hex A) and other glycolipids like GA2. cats-foundation.orgnih.gov

The clinical spectrum of Sandhoff disease is also divided into infantile, juvenile, and adult-onset forms, with the severity depending on the nature of the HEXB mutations and their impact on enzyme function. cats-foundation.orgcats-foundation.org

The majority of known HEXB variants cause the severe infantile form of the disease. medlineplus.gov

The most common mutation is a large deletion of over 16 kilobases at the 5' end of the HEXB gene, which includes the promoter region, exons 1-5, and a portion of intron 5. This mutation results in a total loss of enzyme activity. medlineplus.gov

Other mutations include point mutations (missense and nonsense), small deletions, and insertions that can lead to frameshifts or splicing errors. bioline.org.brresearchgate.net

Milder, late-onset forms are associated with mutations that allow for some residual Hex A and Hex B activity. medlineplus.gov The diverse array of mutations accounts for the clinical heterogeneity of the disease. bioline.org.br

Mutation Type Gene Consequence Associated Disease Form
Large Deletion (16-kb)HEXBTotal loss of Hex A and Hex B enzyme activity. medlineplus.govInfantile Sandhoff Disease. medlineplus.gov
Point Mutations (Missense)HEXBCan result in reduced enzyme stability or activity. researchgate.netVariable (Infantile, Juvenile, or Adult-Onset). bioline.org.br
Frameshift/NonsenseHEXBProduction of a truncated, non-functional protein.Typically Infantile Sandhoff Disease.
Splice Site MutationsHEXBAberrant mRNA splicing leading to a defective protein. researchgate.netVariable, often severe.

Genetic Defects in GM2 Activator Deficiency

A third and extremely rare form of GM2 gangliosidosis, known as the AB variant, is caused by genetic defects in the GM2A gene. medlineplus.govmedlineplus.gov This gene, located on chromosome 5, codes for the GM2 activator protein. medlineplus.govivami.com This small protein is not an enzyme itself but is an essential cofactor. pnas.orgmedlineplus.gov Its function is to bind to the lipid GM2 ganglioside and present it to the Hex A enzyme for degradation. medlineplus.govmedlineplus.gov

Mutations in the GM2A gene result in a non-functional or unstable activator protein. medlineplus.govivami.com Even with a fully functional Hex A enzyme, the catabolism of GM2 ganglioside cannot proceed because the activator protein is unable to deliver the substrate to the enzyme. medlineplus.govmedlineplus.gov This leads to the same toxic accumulation of GM2 ganglioside in neurons as seen in Tay-Sachs and Sandhoff diseases, resulting in a clinically similar neurodegenerative condition. pnas.org

Fewer than 30 cases have been reported worldwide. medlineplus.gov The identified mutations in the GM2A gene include:

Missense mutations: Changes to single amino acids that disrupt protein function. medlineplus.govivami.com

Nonsense mutations: Introduction of a premature stop codon. nih.gov

Small deletions: Removal of a small amount of DNA, which can alter the protein product. medlineplus.govivami.com

The first described late-onset form of the disease was associated with a compound heterozygous state, combining a nonsense mutation with a missense mutation that likely allowed for some residual protein function (a hypomorphic variant). nih.gov

Q & A

Q. What is the molecular structure of Ganglioside GM2 Sodium Salt, and how does it influence its biochemical interactions?

this compound Sodium Salt has the molecular formula C₆₈H₁₂₃N₃O₂₆ and a molecular weight of 1398.727 g/mol. Its structure includes a ceramide backbone linked to a complex oligosaccharide chain with acetylated amino groups and hydroxylated side chains . The spatial arrangement of these groups determines its affinity for lipid membranes and proteins, such as α-synuclein, which can be studied via molecular docking simulations or nuclear magnetic resonance (NMR) spectroscopy.

Q. What methods are used to synthesize and purify this compound Sodium Salt in laboratory settings?

Synthesis typically involves enzymatic glycosylation of precursor lipids followed by sodium salt formation via ion-exchange chromatography. For purification, reversed-phase HPLC with evaporative light scattering detection (ELSD) is recommended to isolate GM2 from structurally similar gangliosides (e.g., GM1, GM3). Solubility testing in aqueous buffers (pH 6.8–7.4) is critical to avoid aggregation during storage .

Q. How can researchers verify the purity and stability of this compound Sodium Salt in experimental preparations?

Use tandem mass spectrometry (LC-MS/MS) to confirm molecular identity and detect degradation products. Stability assays should include accelerated aging studies under varying temperatures (4°C to 37°C) and pH conditions. Ganglioside integrity can be monitored via thin-layer chromatography (TLC) with resorcinol staining to visualize carbohydrate moieties .

Advanced Research Questions

Q. What experimental designs are optimal for studying GM2’s role in α-synuclein aggregation kinetics?

Due to GM2’s limited commercial availability, substitute GM1 or GM3 in lipid vesicle models to approximate interactions. Use fluorescence-based thioflavin T assays to monitor aggregation rates. Control experiments should include vesicles without gangliosides to isolate lipid-specific effects. Statistical analysis must account for batch variability in lipid composition .

Q. How do transcriptional changes in Gm2a and other metabolic genes affect hepatic GM2 accumulation?

Gene expression profiling (RNA-seq or qPCR) of liver tissue under ketogenic diets reveals downregulation of Gm2a (encoding GM2 activator protein), which impairs GM2 degradation. Correlate transcript levels with HPLC-measured ganglioside concentrations. Use knockout mouse models to validate mechanistic pathways .

Q. How can contradictory data on GM2’s pro- vs. anti-aggregation effects on α-synuclein be resolved?

Discrepancies may arise from differences in lipid-to-protein ratios or membrane curvature. Replicate experiments using standardized vesicle sizes (e.g., extrusion through 100 nm filters) and quantify ganglioside incorporation via mass spectrometry. Meta-analyses of published datasets should apply heterogeneity tests (e.g., I² statistic) .

Q. What in vitro models best replicate the biophysical conditions of GM2-protein interactions in neurodegenerative diseases?

Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons treated with GM2-enriched exosomes provide physiologically relevant models. Combine this with super-resolution microscopy to visualize GM2 clustering at synaptic membranes. Include lipidomic analysis to control for endogenous ganglioside variability .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of GM2 in cellular assays?

Use mixed-effects models to account for technical replicates and inter-experiment variability. For small sample sizes, Bayesian hierarchical models with informed priors (e.g., from existing GM1/GM3 studies) improve robustness. Report effect sizes (e.g., Cohen’s d) and exact p-values for transparency .

Q. How can researchers address challenges in quantifying GM2 in heterogeneous biological samples?

Implement a dual extraction protocol: chloroform/methanol for lipids and aqueous buffers for salts. Normalize GM2 levels to total lipid phosphate content. For low-abundance samples, use isotope-labeled internal standards (e.g., ¹³C-GM2) in LC-MS workflows .

Q. What future experiments could clarify GM2’s dual roles in cancer progression and neuroprotection?

Comparative studies of GM2-rich vs. GM2-depleted tumor microenvironments using spatial transcriptomics and MALDI imaging mass spectrometry. In neuroprotection assays, test GM2’s ability to stabilize lipid rafts under oxidative stress using Förster resonance energy transfer (FRET) .

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